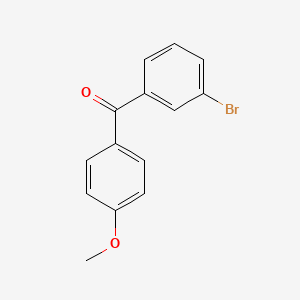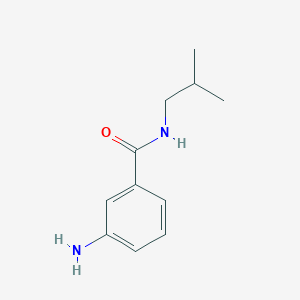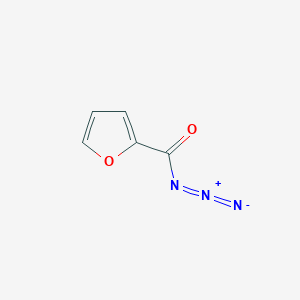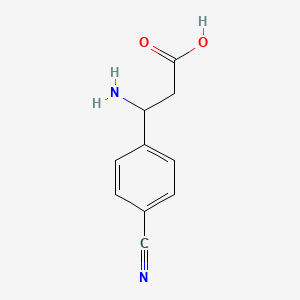
(3-Bromophenyl)(4-methoxyphenyl)methanone
Overview
Description
The compound (3-Bromophenyl)(4-methoxyphenyl)methanone is a diarylmethanone derivative characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on the other phenyl ring. Although the specific compound is not directly synthesized in the provided papers, related compounds with bromophenyl and methoxyphenyl groups have been synthesized and studied, which can offer insights into the properties and reactivity of (3-Bromophenyl)(4-methoxyphenyl)methanone.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can provide a framework for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone. For instance, the synthesis of enantiomerically pure diarylethanes from a related diarylmethanone demonstrates the potential for obtaining optically pure compounds through resolution of intermediates . Additionally, the selective O-demethylation during bromination of a dimethoxyphenyl compound suggests that careful control of reaction conditions can lead to selective transformations, which could be applicable to the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone .
Molecular Structure Analysis
X-ray crystallography has been used to determine the structures of similar compounds, providing detailed information about their molecular geometry. For example, the crystal structure of a bis(4-bromophenyl) derivative reveals a planar pyrrole ring, indicating that the presence of bromine can influence the overall geometry of the molecule . Similarly, the structure of a (5-bromo-2-hydroxyphenyl)(phenyl)methanone compound was confirmed by X-ray crystallography, which could be indicative of the structural characteristics that (3-Bromophenyl)(4-methoxyphenyl)methanone may exhibit .
Chemical Reactions Analysis
The reactivity of bromophenyl and methoxyphenyl groups in the context of diarylmethanones can be complex. The selective O-demethylation during bromination indicates that methoxy groups can be susceptible to cleavage under certain conditions, which could be relevant for the chemical reactions involving (3-Bromophenyl)(4-methoxyphenyl)methanone . Furthermore, the synthesis of a natural product through regioselective O-demethylation of aryl methyl ethers suggests that methoxy groups can be strategically removed or modified .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromophenyl)(4-methoxyphenyl)methanone can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density, as well as influence the compound's refractive index and solubility . The methoxy group may contribute to the overall polarity of the molecule and affect its solubility in organic solvents . The crystallographic data of similar compounds provide insights into the potential crystal packing and solid-state properties of (3-Bromophenyl)(4-methoxyphenyl)methanone .
Scientific Research Applications
Antiestrogenic Activity
- Synthesis and Antiestrogenic Activity : A study conducted by Jones et al. (1979) discusses the synthesis of compounds related to (3-Bromophenyl)(4-methoxyphenyl)methanone. They found that their synthesized compound, through a series of reactions including acylation and Grignard reaction, demonstrated potent antiestrogenic activity both orally and subcutaneously in rats and mice. This highlights its potential applications in estrogen-related research and therapies (Jones et al., 1979).
Antioxidant Properties
- Synthesis and Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated versions, and assessed their antioxidant activities. They discovered that these compounds exhibited significant antioxidant power, suggesting their potential as effective antioxidants in various applications (Çetinkaya et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Bromophenyl Derivatives : Kuang Xin-mou (2009) synthesized and analyzed the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone. Understanding the crystal structure of such compounds is crucial for their application in material science and pharmaceutical research (Kuang Xin-mou, 2009).
Inhibitory Activity in Cancer Research
- Carbonic Anhydrase Inhibitors : Akbaba et al. (2013) synthesized novel bromophenol derivatives, including those related to (3-Bromophenyl)(4-methoxyphenyl)methanone, and tested them as carbonic anhydrase inhibitors. These compounds showed strong inhibitory activity, suggesting their potential in cancer treatment and research (Akbaba et al., 2013).
Anticancer Potential
- Tubulin Polymerization and Apoptosis : Magalhães et al. (2013) found that (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to (3-Bromophenyl)(4-methoxyphenyl)methanone, inhibits tubulin polymerization and induces apoptosis in leukemia cells. This discovery is significant for its potential application in anticancer therapies (Magalhães et al., 2013).
Antimicrobial Properties
- Antimicrobial Evaluation : Reddy and Reddy (2016) synthesized a series of (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanone derivatives by Suzuki cross-coupling from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone and evaluated their antibacterial and antifungal activities. Their research provides insights into the antimicrobial potential of these compounds (Reddy & Reddy, 2016).
Mechanism of Action
properties
IUPAC Name |
(3-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRBFLHMELPKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373707 | |
| Record name | (3-bromophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-methoxyphenyl)methanone | |
CAS RN |
54118-76-2 | |
| Record name | (3-Bromophenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54118-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-bromophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54118-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)


![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)
